MC-betaglucuronide-MMAE-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C63H93N9O20 |

|---|---|

Molecular Weight |

1296.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[3-[[(2S)-3-amino-2-(2,5-dioxopyrrol-1-yl)propanoyl]amino]propanoylamino]-4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C63H93N9O20/c1-13-34(6)50(43(88-11)29-47(76)71-27-17-20-40(71)55(89-12)35(7)57(81)66-36(8)51(77)38-18-15-14-16-19-38)69(9)60(84)48(32(2)3)68-59(83)49(33(4)5)70(10)63(87)90-31-37-21-22-42(91-62-54(80)52(78)53(79)56(92-62)61(85)86)39(28-37)67-44(73)25-26-65-58(82)41(30-64)72-45(74)23-24-46(72)75/h14-16,18-19,21-24,28,32-36,40-41,43,48-56,62,77-80H,13,17,20,25-27,29-31,64H2,1-12H3,(H,65,82)(H,66,81)(H,67,73)(H,68,83)(H,85,86)/t34-,35+,36+,40-,41-,43+,48-,49-,50-,51+,52-,53-,54+,55+,56-,62+/m0/s1 |

InChI Key |

XFXPBBLIBXALQR-CCYJXDALSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)NC(=O)CCNC(=O)[C@H](CN)N5C(=O)C=CC5=O |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC(=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)CCNC(=O)C(CN)N5C(=O)C=CC5=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to MC-betaglucuronide-MMAE-2: Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure and chemical properties of MC-betaglucuronide-MMAE-2, a key drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This document collates available data on its synthesis, mechanism of action, and physicochemical characteristics to support researchers and professionals in the field of targeted cancer therapy.

Introduction

This compound is a technologically advanced agent-linker conjugate designed for ADCs. It comprises three key components: the highly potent cytotoxic agent Monomethyl Auristatin E (MMAE), a cleavable β-glucuronide linker, and a maleimidocaproyl (MC) spacer for conjugation to a monoclonal antibody. The design of this conjugate is predicated on achieving high stability in systemic circulation while enabling selective release of the cytotoxic payload within the tumor microenvironment.

Structure and Chemical Identity

The fundamental chemical identity of this compound is established by its molecular formula, weight, and CAS number.

| Property | Value |

| CAS Number | 1703778-81-7 |

| Molecular Formula | C₆₃H₉₃N₉O₂₀ |

| Molecular Weight | 1296.46 g/mol |

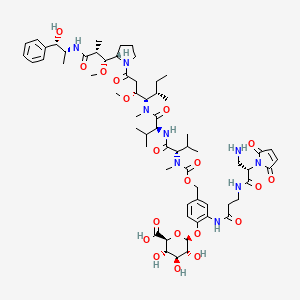

Below is a diagram illustrating the chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of the drug-linker are critical for the overall stability, solubility, and efficacy of the resulting ADC. While specific quantitative data for this compound is not extensively available in the public domain, the properties of its components and similar conjugates provide valuable insights.

| Property | Description |

| Solubility | The related compound, MC-betaglucuronide-MMAE-1, is reported to be soluble in DMSO (≥ 100 mg/mL)[1]. It is anticipated that this compound exhibits similar solubility in polar aprotic solvents. The β-glucuronide moiety is incorporated to enhance the hydrophilicity of the linker, which can help to mitigate aggregation issues that may arise from the hydrophobic nature of MMAE. |

| Stability | The β-glucuronide linker is designed to be stable in systemic circulation. Studies on similar glucuronide-MMAF ADCs have demonstrated high stability in rat plasma, with an extrapolated half-life of 81 days[2]. The stability of ADCs is also influenced by the properties of the antibody and the conjugation site[3]. Tandem-cleavage linkers that include a glucuronide moiety have been shown to improve the in vivo stability of ADCs[4]. |

| Purity | Commercially available this compound is typically offered at a purity of 95% or higher[5]. |

Mechanism of Action

The therapeutic effect of an ADC utilizing this compound is a multi-step process that begins with targeted delivery and culminates in cytotoxicity.

The β-glucuronide linker is specifically designed to be cleaved by the enzyme β-glucuronidase, which is abundant in the lysosomal compartments of cells and can be overexpressed in some tumor tissues[2]. This enzymatic cleavage is the critical step for the release of the active MMAE payload.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis, purification, and characterization of this compound are not publicly available and are likely considered proprietary information. However, based on literature for similar compounds, a general workflow can be outlined.

General Synthesis Workflow

The synthesis of a glucuronide-MMAE drug-linker is a multi-step process that typically involves the synthesis of the glucuronide-PABC (p-aminobenzyl carbamate) spacer followed by conjugation to MMAE. A representative, though not specific, workflow is described for related compounds[6].

Characterization Methods

The characterization of the final drug-linker conjugate is crucial to ensure its identity, purity, and stability. Standard analytical techniques that would be employed include:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and for purification.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized conjugate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the identity of the compound.

Conclusion

This compound is a sophisticated drug-linker conjugate that holds significant promise in the development of next-generation Antibody-Drug Conjugates. Its design, which incorporates a hydrophilic and selectively cleavable β-glucuronide linker with the potent cytotoxic agent MMAE, addresses some of the key challenges in ADC development, namely stability in circulation and targeted payload release. While detailed experimental protocols and extensive quantitative data are not widely available, the foundational knowledge of its components and the properties of similar conjugates provide a strong basis for its application in cancer research and drug development. Further research and publication of more detailed physicochemical data will undoubtedly accelerate the optimization and application of this promising technology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound - Creative Biolabs [creative-biolabs.com]

- 6. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Synthesis and Characterization of Glucuronide-MMAE Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of glucuronide-Monomethyl Auristatin E (MMAE) linkers, a critical component in the development of antibody-drug conjugates (ADCs). This document outlines the synthetic pathways, detailed experimental protocols, characterization methodologies, and the underlying mechanism of action, offering valuable insights for researchers in the field of targeted cancer therapy.

Introduction to Glucuronide-MMAE Linkers in ADCs

Glucuronide linkers are a class of enzymatically cleavable linkers utilized in the design of ADCs.[1] These linkers connect a potent cytotoxic agent, such as MMAE, to a monoclonal antibody (mAb), enabling targeted delivery to cancer cells.[2][3] The key feature of this technology is the specific cleavage of the linker by β-glucuronidase, an enzyme abundant in the lysosomal compartment of cells and overexpressed in some tumor microenvironments.[4][5] This targeted release mechanism enhances the therapeutic window of the cytotoxic payload by minimizing systemic toxicity.[2][6]

The hydrophilic nature of the β-glucuronic acid moiety helps to mitigate aggregation issues often associated with hydrophobic drug-linker complexes, thereby improving the pharmacokinetic properties of the ADC.[4][5] Glucuronide-MMAE linkers are designed to be highly stable in plasma, preventing premature drug release during circulation.[2] Upon internalization of the ADC by the target cancer cell, the linker is cleaved by lysosomal β-glucuronidase, initiating a cascade that leads to the release of the active MMAE payload.[7]

Synthesis of Glucuronide-MMAE Linkers

The synthesis of a glucuronide-MMAE linker is a multi-step process that typically involves the assembly of the glucuronide moiety, a self-immolative spacer, and the cytotoxic drug, followed by the introduction of a functional group for conjugation to the antibody. A common strategy employs a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer.[5]

The general synthetic scheme often starts from a known glucuronide-MMAE intermediate.[8] To enhance the hydrophilicity and optimize the pharmacokinetic profile of the resulting ADC, polyethylene (B3416737) glycol (PEG) chains can be incorporated into the linker design.[8][9]

General Synthetic Workflow

The synthesis can be conceptually broken down into the following key stages:

-

Preparation of the Glucuronide-PABC-MMAE core: This involves the coupling of a protected glucuronic acid derivative to a PABC spacer, which is then conjugated to MMAE.

-

Introduction of a conjugatable arm: A functional group, typically a maleimide (B117702), is introduced to enable covalent attachment to the antibody via cysteine residues. To improve the stability of the linkage, a self-stabilizing maleimide derivative like mDPR (maleimidodiaminopropionic acid) can be used.[8]

-

Optional PEGylation: To improve solubility and pharmacokinetic properties, PEG chains of varying lengths can be incorporated.[8][10]

Below is a DOT script representation of a general synthetic workflow.

Caption: General synthetic scheme for mDPR-(PEGx)-glucuronide-MMAE linkers.

Experimental Protocol: Synthesis of a PEGylated Glucuronide-MMAE Linker

The following protocol is a generalized procedure based on methodologies described in the literature.[8] Researchers should adapt and optimize the conditions based on their specific starting materials and desired final product.

Materials:

-

Glucuronide-MMAE intermediate

-

Fmoc-L-Lys-OH

-

N-hydroxysuccinimide (NHS)-activated methoxy-PEGx reagents

-

Diisopropylethylamine (DIPEA)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable activating agent

-

Piperidine (B6355638) in DMF

-

mDPR(Boc)-OSu (N-Succinimidyl 4-(N-Boc-amino)-4-(2-pyridyldithio)pentanoate)

-

Trifluoroacetic acid (TFA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Synthesis of Fmoc-Lys(PEGx)-OH:

-

Dissolve Fmoc-L-Lys-OH in anhydrous DMF.

-

Add NHS-activated methoxy-PEGx reagent and DIPEA.

-

Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

-

Purify the product by column chromatography.

-

-

Activation of Fmoc-Lys(PEGx)-OH:

-

Dissolve the Fmoc-Lys(PEGx)-OH in anhydrous DCM.

-

Add NHS and DCC and stir at 0°C to room temperature.

-

Filter the dicyclohexylurea byproduct and concentrate the filtrate to obtain the activated ester.

-

-

Coupling with Glucuronide-MMAE:

-

Dissolve the glucuronide-MMAE intermediate and the activated Fmoc-Lys(PEGx)-OH ester in anhydrous DMF.

-

Stir the reaction at room temperature until completion.

-

Purify the product by preparative HPLC.

-

-

Fmoc Deprotection:

-

Dissolve the product from the previous step in a 20% solution of piperidine in DMF.

-

Stir at room temperature for 30 minutes.

-

Remove the solvent under vacuum.

-

-

Coupling with mDPR(Boc)-OSu:

-

Dissolve the deprotected amine in anhydrous DMF.

-

Add mDPR(Boc)-OSu and stir at room temperature.

-

Purify the penultimate intermediate by HPLC.

-

-

Boc Deprotection:

-

Dissolve the purified product in a solution of TFA in DCM (e.g., 50%).

-

Stir at room temperature for 1-2 hours.

-

Concentrate the solution and precipitate the final mDPR-(PEGx)-glucuronide-MMAE linker with cold diethyl ether.

-

Purify the final product by preparative HPLC.

-

Characterization of Glucuronide-MMAE Linkers

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized glucuronide-MMAE linker. A combination of analytical techniques is typically employed.

| Analytical Technique | Purpose | Typical Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and stereochemistry of the linker.[11] | 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are used to assign protons and carbons and confirm covalent linkages.[11] |

| Mass Spectrometry (MS) | To determine the molecular weight of the linker and its fragments.[12] | ESI-MS or MALDI-TOF can be used. Observed m/z values should correspond to the calculated molecular weight of the desired product.[12][13] |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the linker and to monitor reaction progress.[14][15] | Reversed-phase HPLC (RP-HPLC) is commonly used. A single, sharp peak indicates high purity. Retention time can also provide information about the hydrophobicity of the molecule.[15][16] |

Experimental Protocol: Characterization

NMR Spectroscopy:

-

Dissolve a small amount of the purified linker in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire 1D and 2D NMR spectra on a high-field NMR spectrometer.

-

Process and analyze the spectra to confirm the expected chemical shifts, coupling constants, and correlations.[11]

Mass Spectrometry:

-

Prepare a dilute solution of the linker in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

-

Infuse the sample into an electrospray ionization mass spectrometer (ESI-MS).

-

Acquire the mass spectrum in positive ion mode. The observed molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺) should match the calculated values.[12]

HPLC Analysis:

-

Dissolve the linker in a suitable solvent.

-

Inject the sample onto a C18 reversed-phase HPLC column.

-

Elute with a gradient of water and acetonitrile, both containing 0.1% TFA.

-

Monitor the elution profile using a UV detector (e.g., at 214 nm and 280 nm).

-

Purity is determined by the relative area of the main peak.[15]

Mechanism of Action: Drug Release Pathway

The efficacy of a glucuronide-MMAE ADC relies on the selective release of the cytotoxic payload within the target cancer cells. This process is initiated by the enzymatic cleavage of the glucuronide linker.

Caption: Signaling pathway for MMAE release from a glucuronide-linked ADC.

The process unfolds as follows:

-

Circulation and Targeting: The ADC circulates systemically and binds to a specific antigen on the surface of a cancer cell.

-

Internalization: The ADC-antigen complex is internalized by the cell, typically through endocytosis.

-

Lysosomal Trafficking: The complex is trafficked to the lysosome, an acidic organelle containing various hydrolytic enzymes.

-

Enzymatic Cleavage: Within the lysosome, β-glucuronidase recognizes and cleaves the glycosidic bond of the glucuronide linker.[1][4]

-

Self-Immolation: The cleavage of the glucuronide triggers a spontaneous 1,6-elimination reaction of the PABC self-immolative spacer.

-

Payload Release: This self-immolation cascade results in the release of the unmodified, active MMAE into the cytoplasm of the cancer cell.[7]

-

Cytotoxic Effect: The released MMAE disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[3]

Conclusion

Glucuronide-MMAE linkers represent a sophisticated and effective technology in the field of antibody-drug conjugates. Their high plasma stability, coupled with a specific, enzyme-mediated drug release mechanism, offers a promising strategy for improving the therapeutic index of potent cytotoxic agents. The synthetic and characterization protocols outlined in this guide provide a framework for the development and evaluation of these critical ADC components. Further research and optimization of linker design, including the incorporation of hydrophilic moieties like PEG, will continue to advance the development of safer and more effective targeted cancer therapies.

References

- 1. β-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 2. Development and properties of beta-glucuronide linkers for monoclonal antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Innovations in Antibody-Drug Conjugate (ADC) in the Treatment of Lymphoma [mdpi.com]

- 4. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]

- 5. researchgate.net [researchgate.net]

- 6. β-Glucuronidase-Cleavable Linkers: Precision Tools for ADC Payload Release - SigutLabs [sigutlabs.com]

- 7. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. NMR characterization of an S-linked glucuronide metabolite of the potent, novel, nonsteroidal progesterone agonist tanaproget - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Imaging mass spectrometry for the precise design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Role of β-Glucuronidase in MC-β-glucuronide-MMAE Cleavage for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the enzymatic cleavage of the maleimidocaproyl-β-glucuronide-monomethyl auristatin E (MC-β-glucuronide-MMAE) linker-payload system by β-glucuronidase, a cornerstone of modern antibody-drug conjugate (ADC) design. We will explore the mechanism of action, quantitative kinetics, and detailed experimental protocols relevant to the development and evaluation of ADCs employing this technology.

Introduction: The Rationale for Glucuronide Linkers in ADCs

Antibody-drug conjugates represent a powerful class of therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker connecting these two components is critical to the ADC's success, dictating its stability in circulation and the efficiency of payload release at the target site.

The β-glucuronide linker system was developed to leverage the unique enzymatic conditions of the tumor microenvironment and the intracellular lysosomes of cancer cells.[1][2] β-glucuronidase is a lysosomal enzyme responsible for the degradation of glycosaminoglycans.[2] It is abundant within lysosomes and is often overexpressed in various tumor types, while exhibiting low activity in systemic circulation.[2] This differential activity makes it an excellent trigger for selective drug release.

The MC-β-glucuronide-MMAE system consists of:

-

Monoclonal Antibody (mAb): Provides targeting to a specific tumor-associated antigen.

-

MC (Maleimidocaproyl) Spacer: Connects the linker to the antibody, typically via a cysteine residue.

-

β-Glucuronide Linker: A hydrophilic linker that is a specific substrate for β-glucuronidase. Its hydrophilicity helps to mitigate aggregation issues often seen with hydrophobic payloads.[2][3]

-

Self-Immolative Spacer (PABC): A p-aminobenzyl carbamate (B1207046) unit that, upon cleavage of the glucuronide, spontaneously decomposes to release the payload.[1]

-

MMAE (Monomethyl Auristatin E): A highly potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]

Mechanism of Action: From Systemic Circulation to Payload Release

The journey of a β-glucuronide-linked ADC from administration to therapeutic action involves several precise steps.

-

Targeting & Binding: The ADC circulates systemically and its antibody component binds specifically to the target antigen on the surface of a cancer cell.

-

Internalization: The entire ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[5]

-

Lysosomal Trafficking: The complex is transported through endosomal pathways and ultimately fuses with lysosomes.[5]

-

Enzymatic Cleavage: Within the acidic environment of the lysosome, β-glucuronidase recognizes and hydrolyzes the glycosidic bond of the β-glucuronide linker.[2][5]

-

Self-Immolation and Payload Release: The cleavage of the glucuronide initiates the spontaneous collapse of the self-immolative spacer, liberating the active MMAE payload into the cytoplasm.

-

Cytotoxic Effect: Free MMAE binds to tubulin, disrupting microtubule dynamics, which induces G2/M phase cell cycle arrest and triggers apoptosis, leading to cancer cell death.

Some evidence also suggests that β-glucuronidase present in the extracellular tumor microenvironment can cleave the linker, releasing MMAE that can then diffuse into nearby tumor cells, creating a "bystander effect."[5][6][7][8]

Quantitative Data on β-Glucuronidase Cleavage

The efficiency of payload release is governed by the enzymatic kinetics of β-glucuronidase acting on the glucuronide linker. While specific kinetic parameters for the MC-β-glucuronide-MMAE substrate are often proprietary, data from analogous systems and general enzyme characteristics provide valuable context.

Table 1: General Kinetic Parameters of β-Glucuronidase

| Parameter | Value | Condition | Significance |

| Optimal pH | 4.5 - 5.5 | Lysosomal Environment | Matches the acidic conditions of the lysosome, ensuring maximal cleavage activity post-internalization. |

| Km (Michaelis Constant) | Varies (mM range) | For various glucuronide substrates | Indicates the substrate concentration at which the reaction rate is half of Vmax. A lower Km implies higher affinity. For example, one study reported a Km of 23.32 mM for β-glucuronidase with a specific substrate.[9] |

| Vmax (Maximum Velocity) | Varies | For various glucuronide substrates | Represents the maximum rate of reaction. A study noted a Vmax of 0.814 mM/min for β-glucuronidase under their experimental conditions.[9] |

| Cleavage Stability | High | In Rat Plasma (pH 7.4) | The β-glucuronide MMAF linker has shown high stability in rat plasma with an extrapolated half-life of 81 days, demonstrating minimal premature drug release in circulation.[1] |

Table 2: Comparative β-Glucuronidase Activity

| Tissue Type | Relative Activity | Implication for ADCs |

| Tumor Tissue | Elevated | Higher enzyme concentration in the target tissue enhances the rate of specific payload release. |

| Necrotic Tumor Regions | Significantly Elevated | High levels of β-glucuronidase in necrotic areas can lead to efficient payload release even in poorly vascularized tumor cores. |

| Normal Tissues | Low to Moderate | Lower background enzymatic activity minimizes off-target toxicity in healthy tissues. |

| Blood Plasma | Very Low | Ensures ADC stability during circulation, preventing premature release of the cytotoxic payload. |

Note: Data is compiled from general knowledge and various studies on β-glucuronidase activity. Absolute values can vary significantly based on the specific substrate, enzyme source (human, E. coli), and assay conditions.[9][10]

Experimental Protocols

Detailed and standardized protocols are essential for characterizing ADCs with β-glucuronide linkers. Below are methodologies for key evaluative assays.

Objective: To determine the rate of MMAE release from the ADC in the presence of β-glucuronidase.

Materials:

-

Purified ADC (MC-β-glucuronide-MMAE conjugate)

-

Recombinant Human β-Glucuronidase

-

Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.0

-

Quenching Solution: Acetonitrile with an internal standard (e.g., MMAE-d8)

-

96-well reaction plate

-

LC-MS/MS system

Procedure:

-

Reaction Setup: In a 96-well plate, combine the ADC (at a final concentration of ~10-50 µM) with Assay Buffer.

-

Enzyme Addition: Initiate the reaction by adding β-glucuronidase to a final concentration (e.g., 10-100 nM). Include a negative control with no enzyme.

-

Incubation: Incubate the plate at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.

-

Quenching: Immediately stop the reaction by adding the aliquot to 3-4 volumes of cold Quenching Solution.

-

Sample Preparation: Centrifuge the quenched samples to precipitate protein. Collect the supernatant for analysis.

-

Quantification: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of released MMAE.[4] The transition monitored for MMAE is typically 718.7 -> 152.2 m/z.[4]

-

Data Analysis: Plot the concentration of released MMAE against time to determine the initial reaction velocity and calculate cleavage kinetics.

Objective: To evaluate the antigen-specific cell-killing efficacy of the ADC.

Materials:

-

Antigen-positive (Ag+) cancer cell line (e.g., BT-474 for a HER2-targeting ADC).[11]

-

Antigen-negative (Ag-) control cell line (e.g., MCF-7 for a HER2-targeting ADC).[11]

-

Complete cell culture medium.

-

ADC, non-targeting control ADC, and free MMAE.

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or Resazurin).

-

96-well clear-bottom tissue culture plates.

Procedure:

-

Cell Plating: Seed both Ag+ and Ag- cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC, control ADC, and free MMAE in complete medium.

-

Dosing: Remove the old medium from the cells and add the ADC/control dilutions. Include wells with untreated cells as a negative control.

-

Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

-

Data Analysis: Normalize the data to the untreated control wells. Plot the percentage of cell viability against the logarithm of the ADC concentration and fit a dose-response curve to calculate the IC50 (half-maximal inhibitory concentration) value for each compound. A potent and specific ADC will show a significantly lower IC50 in Ag+ cells compared to Ag- cells.[11][12]

Objective: To assess the stability of the ADC and the extent of premature payload release in a biological matrix.

Materials:

-

ADC

-

Freshly prepared plasma (e.g., human, rat, cynomolgus monkey)

-

PBS (Phosphate-Buffered Saline)

-

Affinity capture beads (e.g., Protein A or G)

-

LC-MS system

Procedure:

-

Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma at 37°C.

-

Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma-ADC mixture.

-

ADC Capture: Immediately dilute the sample in cold PBS and add Protein A/G beads to capture the ADC and separate it from plasma proteins.[13]

-

Washing: Wash the beads to remove any non-specifically bound proteins.

-

Elution: Elute the intact ADC from the beads.

-

Analysis: Analyze the eluted ADC using techniques like Hydrophobic Interaction Chromatography (HIC) or LC-MS to determine the average drug-to-antibody ratio (DAR).[14]

-

Data Analysis: Calculate the percentage of intact ADC or the change in DAR over time to determine the stability and half-life of the conjugate in plasma.[13][15]

This guide provides a foundational understanding of the critical role β-glucuronidase plays in the efficacy of ADCs utilizing a glucuronide linker. The strategic use of this enzyme allows for highly selective payload delivery, enhancing the therapeutic window by maximizing on-target effects while minimizing systemic toxicity. The provided protocols offer a robust framework for the preclinical evaluation of these promising cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]

- 3. Beta-glucuronide-MMAE | BroadPharm [broadpharm.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the tumour microenvironment with an enzyme-responsive drug delivery system for the efficient therapy of breast and pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. β-Glucuronidase triggers extracellular MMAE release from an integrin-targeted conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. β-Glucuronidase triggers extracellular MMAE release from an integrin-targeted conjugate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of the beta-Glucuronidase Activity of Normal, Tumor, and Lymph Node Tissues of Surgical Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. blog.crownbio.com [blog.crownbio.com]

- 15. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of Auristatin-Based ADCs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of auristatin-based antibody-drug conjugates (ADCs), from the initial discovery of their natural product precursors to their evolution into highly potent and targeted cancer therapeutics. It covers their mechanism of action, the nuances of payload and linker technologies, and detailed examinations of clinically approved agents, supported by quantitative data, experimental protocols, and pathway visualizations.

Introduction: From Sea Hare to Targeted Therapy

The story of auristatins begins with the isolation of dolastatin 10 from the sea hare Dolabella auricularia in 1987.[1] This natural pentapeptide showed extraordinary antineoplastic activity, with 50% growth inhibition of cancer cell lines occurring at sub-nanomolar concentrations, making it significantly more potent than clinically used drugs of the time like vincristine (B1662923) and doxorubicin.[2] However, challenges in supply and formulation limited its therapeutic development.[1]

This spurred the creation of synthetic analogues, leading to the auristatin family of molecules.[1] These synthetic peptides retain the potent anti-mitotic activity of dolastatin 10 but are more amenable to chemical modification and large-scale production.[3] Their high cytotoxicity, initially a barrier to their use as standalone agents due to a narrow therapeutic window, became a major asset with the advent of ADC technology.[1] By attaching auristatins to monoclonal antibodies (mAbs) that target tumor-specific antigens, their cell-killing power could be precisely delivered to cancer cells, minimizing systemic toxicity.[1][4] This combination of specificity and potency has made auristatins a cornerstone of modern ADC development, present in nearly half of all ADCs currently in clinical use.[2]

Mechanism of Action: Microtubule Disruption and Apoptosis

Auristatins, including the widely used derivatives Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF), are highly potent antimitotic agents.[4][5][6] Their primary mechanism involves the disruption of microtubule dynamics, which are essential for forming the mitotic spindle during cell division.[1][6][7]

The process begins when the ADC binds to a target antigen on the cancer cell surface and is internalized, typically into lysosomes.[8][9] Inside the lysosome, proteases cleave the linker connecting the antibody to the auristatin payload, releasing the active cytotoxic agent into the cytoplasm.[5][8]

Once released, the auristatin binds to tubulin, the protein subunit of microtubules, at the vinca (B1221190) alkaloid binding site.[6][10] This binding inhibits tubulin polymerization, preventing the assembly of microtubules.[6][11] The disruption of the delicate balance between microtubule growth and shrinkage leads to a collapse of the microtubule network, which triggers several downstream events:

-

G2/M Cell Cycle Arrest : The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, halting the cell cycle in the G2/M phase.[6]

-

Induction of Apoptosis : Prolonged cell cycle arrest initiates programmed cell death (apoptosis).[6][8] This is primarily mediated through the intrinsic mitochondrial pathway, where microtubule disruption leads to the inactivation of anti-apoptotic proteins (like Bcl-2) and the activation of pro-apoptotic proteins (like Bax and Bak).[6] This results in the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, leading to cellular dismantling.[6]

Core Components: Payload and Linker Technology

The efficacy of an auristatin-based ADC is determined by the interplay of its three components: the antibody, the linker, and the cytotoxic payload. The choice of payload and linker is critical for balancing potency, stability, and tolerability.

Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are the two most extensively studied auristatin payloads.[2][12] Though structurally similar, a key difference at the C-terminus dramatically alters their properties.[4][12] MMAE is a neutral, cell-permeable molecule, whereas MMAF has a negatively charged phenylalanine residue that restricts its ability to cross cell membranes.[12][13][14]

This difference in permeability has significant implications:

-

Bystander Effect : Because MMAE is membrane-permeable, it can diffuse out of the targeted cancer cell after its release and kill adjacent, antigen-negative tumor cells.[2][12] This "bystander effect" is advantageous for treating heterogeneous tumors where antigen expression is varied.[12][15]

-

Toxicity Profile : The cell-permeability of MMAE can also lead to higher off-target toxicity compared to the membrane-impermeable MMAF.[12] MMAF-based ADCs tend to be less potent than their MMAE counterparts when the free drug is measured, but their activity is greatly enhanced upon targeted delivery via an ADC, leading to a potentially wider therapeutic window.[13][16]

| Property | Monomethyl Auristatin E (MMAE) | Monomethyl Auristatin F (MMAF) |

| Structure | C-terminus is an uncharged amine[5] | C-terminus is a charged phenylalanine[4] |

| Cell Permeability | High (membrane permeable)[12] | Low (membrane impermeable)[4] |

| Bystander Effect | Potent bystander killing of adjacent cells[2][15] | Limited to no bystander effect[12] |

| Potency (as free drug) | Highly potent (IC50 in low nM range)[17][18][19] | Less potent than MMAE due to poor cell entry[4] |

| Common Linker | Protease-cleavable (e.g., valine-citrulline)[5] | Often non-cleavable (e.g., maleimidocaproyl)[20] |

| Therapeutic Use | Effective in heterogeneous tumors[12] | Requires high and uniform antigen expression |

The linker is the critical bridge between the antibody and the payload. It must remain stable in systemic circulation to prevent premature drug release and then efficiently release the payload inside the target cell.[2] The most common linker used with MMAE is a protease-cleavable valine-citrulline (vc) dipeptide linker.[5][16] This linker is highly stable in plasma but is readily cleaved by lysosomal proteases like cathepsin B, which are abundant in cancer cells.[2]

Recent research has focused on developing novel linkers to improve the therapeutic index, such as hydrophilic glucuronide linkers or tripeptide linkers designed to be preferentially cleaved in cancer cells over bone marrow cells to reduce toxicity.[2][21]

Clinically Approved Auristatin-Based ADCs

The success of auristatin-based ADC technology is exemplified by several FDA-approved drugs that have become standard-of-care treatments for various cancers.[3][7]

| ADC Name | Generic Name | Target Antigen | Tumor Indication(s) | Linker-Payload | Approval Year (Initial) |

| Adcetris® | Brentuximab vedotin | CD30 | Hodgkin lymphoma, Anaplastic Large Cell Lymphoma[4][5] | vc-MMAE[3][4] | 2011[4] |

| Polivy® | Polatuzumab vedotin | CD79b | Diffuse Large B-cell Lymphoma (DLBCL)[8][22][23] | vc-MMAE[22][23] | 2019[3][8] |

| Padcev® | Enfortumab vedotin | Nectin-4 | Urothelial (Bladder) Cancer[24][25] | vc-MMAE[24] | 2019[7] |

-

Adcetris (Brentuximab vedotin) : In the ECHELON-1 trial for previously untreated Stage III or IV classical Hodgkin lymphoma, the combination of Adcetris + AVD (doxorubicin, vinblastine, dacarbazine) showed a statistically significant improvement in overall survival compared to the standard ABVD regimen.[26] In a Phase 2 study for early-stage classical Hodgkin lymphoma, an Adcetris-based combination delivered a 100% progression-free survival (PFS) rate at 12 months.[27]

-

Polivy (Polatuzumab vedotin) : For relapsed or refractory DLBCL, Polivy in combination with bendamustine (B91647) and rituximab (B1143277) (BR) has demonstrated significant improvements in patient outcomes.[22][28] It is now also indicated for previously untreated DLBCL in combination with R-CHP, replacing vincristine from the standard R-CHOP regimen.[9]

-

Padcev (Enfortumab vedotin) : In first-line advanced urothelial cancer, Padcev combined with pembrolizumab (B1139204) demonstrated a median overall survival of 31.5 months, nearly double that of platinum-based chemotherapy (16.1 months).[29] The combination also showed a confirmed objective response rate of 64.5% in one cohort of the EV-103 trial.[24]

Key Experimental Protocols

The development of an auristatin-based ADC involves a rigorous, multi-step process of conjugation, purification, and characterization.

This protocol describes a common method for conjugating a maleimide-activated linker-payload (e.g., mc-vc-PABC-MMAE) to a monoclonal antibody via engineered or partially reduced native cysteine residues.

-

Antibody Preparation :

-

Dialyze the purified monoclonal antibody into a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4) to remove any interfering substances.

-

Concentrate the antibody to a working concentration, typically 5-10 mg/mL.

-

-

Partial Antibody Reduction :

-

To expose free thiol (-SH) groups from interchain disulfide bonds, a partial reduction is performed.

-

Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution. A typical molar ratio is 2.0-2.5 moles of TCEP per mole of antibody.

-

Incubate the reaction at 37°C for 1-2 hours, monitoring the reduction progress.

-

-

Linker-Payload Conjugation :

-

Prepare the maleimide-activated linker-payload in a compatible solvent like dimethyl sulfoxide (B87167) (DMSO).

-

Add the linker-payload solution to the reduced antibody solution. A slight molar excess of the linker-payload (e.g., 5-10 fold over available thiols) is typically used.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.

-

-

Quenching :

-

Stop the reaction by adding a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide (B117702) groups.

-

-

Purification :

-

Remove unconjugated linker-payload and other reagents. This is commonly achieved using size-exclusion chromatography (SEC) or tangential flow filtration (TFF). The ADC is exchanged into its final formulation buffer.

-

After purification, the ADC must be rigorously characterized to ensure quality and consistency.[30]

-

Drug-to-Antibody Ratio (DAR) : The average number of drug molecules conjugated to each antibody is a critical quality attribute.

-

Method : Hydrophobic Interaction Chromatography (HIC) is a widely used method.[31] The ADC is separated based on hydrophobicity, with higher DAR species eluting later. The weighted average of the different DAR species (DAR0, DAR2, DAR4, etc.) provides the average DAR.

-

Alternative Method : Reversed-phase liquid chromatography (RP-HPLC) or mass spectrometry (LC-MS) can also determine DAR.[31]

-

-

Purity and Aggregation :

-

Method : Size-Exclusion Chromatography (SEC) is used to separate the monomeric ADC from high-molecular-weight aggregates and low-molecular-weight fragments. A high percentage of monomer is desired.

-

-

In Vitro Cytotoxicity Assay : This assay determines the potency (IC50) of the ADC on target cells.[32][33]

-

Cell Plating : Seed target antigen-positive (Ag+) and antigen-negative (Ag-) cells in separate 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[15]

-

ADC Treatment : Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free drug in cell culture medium.

-

Incubation : Add the diluted compounds to the cells and incubate for a period of 72-120 hours.

-

Viability Assessment : Measure cell viability using a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay (e.g., CellTiter-Glo).[15][33]

-

Data Analysis : Plot cell viability against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic curve to calculate the IC50 value, which is the concentration required to inhibit cell growth by 50%.[32]

-

Conclusion and Future Directions

Auristatin-based ADCs have transformed the treatment landscape for several cancers, validating the core principles of targeted cytotoxic delivery.[1][2] The journey from the marine natural product dolastatin 10 to clinically approved drugs like Adcetris®, Polivy®, and Padcev® highlights decades of innovation in medicinal chemistry, linker technology, and antibody engineering.

Future research is focused on further enhancing the therapeutic window of auristatin ADCs. Key areas of investigation include:

-

Novel Payloads : Developing new auristatin analogues with improved properties, such as increased hydrophilicity to reduce aggregation or modifications to overcome drug resistance.[3]

-

Advanced Linker Systems : Designing next-generation linkers that offer better tumor-selectivity and controlled drug release to minimize off-target toxicity.[21]

-

Combination Therapies : Exploring the synergy of auristatin ADCs with other therapeutic modalities, particularly immune checkpoint inhibitors, to stimulate a more robust anti-tumor immune response.[2]

As our understanding of tumor biology and drug delivery deepens, the next generation of auristatin-based ADCs holds the promise of even greater precision and efficacy in cancer therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]

- 4. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 5. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]

- 8. go.drugbank.com [go.drugbank.com]

- 9. POLIVY® (polatuzumab vedotin-piiq) Mechanism of Action [polivy-hcp.com]

- 10. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Novel peptide linkers for highly potent antibody-auristatin conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

- 18. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.sbmu.ac.ir [journals.sbmu.ac.ir]

- 20. researchgate.net [researchgate.net]

- 21. aacrjournals.org [aacrjournals.org]

- 22. adcreview.com [adcreview.com]

- 23. Polatuzumab Vedotin: Anti-CD79b ADC for DLBCL Treatment | Mechanism & Clinical Data - Creative Biolabs [creativebiolabs.net]

- 24. merck.com [merck.com]

- 25. European Medicines Agency Validates Type II Variation Application for PADCEV™ (enfortumab vedotin) with KEYTRUDA™ (pembrolizumab) for Certain Patients with Muscle-Invasive Bladder Cancer | Pfizer [pfizer.com]

- 26. pfizermedical.com [pfizermedical.com]

- 27. ADCETRIS® (brentuximab vedotin) Plus Novel Immunotherapy Combination Delivers 100% Progression Free Survival at 12 months in Phase 2 Trial of Patients with Early Stage Classical Hodgkin Lymphoma [businesswire.com]

- 28. How does POLIVY® Work? | R/R DLBCL Treatment [polivy.com]

- 29. Enfortumab Vedotin (Padcev) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. blog.crownbio.com [blog.crownbio.com]

- 32. benchchem.com [benchchem.com]

- 33. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to the Hydrophilicity and Stability of Beta-Glucuronide Linkers in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role that hydrophilicity and stability of beta-glucuronide linkers play in the design and efficacy of antibody-drug conjugates (ADCs). As a class of enzymatically cleavable linkers, beta-glucuronide linkers offer a unique combination of high plasma stability and specific cleavage within the tumor microenvironment, contributing to a wider therapeutic window for ADCs. This document delves into the chemical properties, stability profiles, and the impact of hydrophilicity on the overall performance of ADCs utilizing this promising linker technology.

Introduction: The Pivotal Role of Linkers in ADC Design

Antibody-drug conjugates are a revolutionary class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that profoundly influences the ADC's stability, pharmacokinetics, efficacy, and safety profile. An ideal linker must remain stable in systemic circulation to prevent premature release of the toxic payload, yet efficiently cleave to release the drug upon internalization into the target cancer cell.

Beta-glucuronide linkers have emerged as a valuable tool in ADC development due to their inherent hydrophilicity and their susceptibility to cleavage by the lysosomal enzyme β-glucuronidase, which is abundant in the tumor microenvironment and within tumor cells themselves.[1][2]

Hydrophilicity of Beta-Glucuronide Linkers and its Impact on ADC Properties

The conjugation of hydrophobic payloads to an antibody can often lead to issues with aggregation, reduced solubility, and accelerated clearance from circulation. The inherent hydrophilicity of the beta-glucuronic acid moiety helps to counteract these challenges, offering several key advantages:

-

Reduced Aggregation: The hydrophilic nature of the beta-glucuronide linker can mitigate the tendency of ADCs, especially those with high drug-to-antibody ratios (DAR), to aggregate.[1][] Studies have shown that glucuronide-linked conjugates exhibit minimal aggregation compared to more hydrophobic linker systems.[]

-

Improved Solubility: The sugar-based structure of the linker enhances the overall solubility of the ADC, facilitating formulation and administration.[1]

-

Favorable Pharmacokinetics: Increased hydrophilicity can lead to a longer circulation half-life and improved tumor accumulation by reducing non-specific uptake and clearance.

While specific LogP values for various beta-glucuronide linkers are not extensively reported in publicly available literature, the consensus in the field is that their hydrophilic character is a significant advantage in ADC design.[4][5] The LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of lipophilicity; a lower LogP indicates greater hydrophilicity.

Stability of Beta-Glucuronide Linkers: A Balance of Circulation Longevity and Targeted Release

The stability of the linker is a crucial determinant of an ADC's therapeutic index. Premature cleavage in the bloodstream can lead to systemic toxicity and reduced efficacy. Beta-glucuronide linkers are renowned for their exceptional stability in plasma.

Plasma Stability

The glycosidic bond of the beta-glucuronide linker is highly resistant to hydrolysis at physiological pH (around 7.4), ensuring that the ADC remains intact during circulation.[1] This high plasma stability minimizes the premature release of the cytotoxic payload, thereby reducing off-target toxicity.[4]

| Linker-Payload Combination | Species | Plasma Half-life | Reference |

| Beta-glucuronide-MMAF | Rat | 81 days (extrapolated) | [6][7] |

This table summarizes available quantitative data on the plasma stability of beta-glucuronide linkers. The limited availability of direct comparative data highlights an area for further research.

Mechanism of Cleavage: Targeted Drug Release

The cleavage of the beta-glucuronide linker is catalyzed by the enzyme β-glucuronidase (GUSB), which is abundant in the lysosomal compartments of cells and is often overexpressed in the tumor microenvironment.[2][8] This enzymatic cleavage is highly specific, ensuring that the cytotoxic payload is preferentially released at the site of action.

The general mechanism involves the following steps:

-

ADC Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is internalized, typically via endocytosis.

-

Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.

-

Enzymatic Cleavage: Within the acidic environment of the lysosome, β-glucuronidase cleaves the glycosidic bond of the linker.

-

Payload Release: This cleavage often triggers a self-immolative cascade in a spacer unit, leading to the release of the active cytotoxic drug inside the tumor cell.[]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the hydrophilicity and stability of beta-glucuronide linkers in ADCs.

Determination of Hydrophilicity (LogP)

The partition coefficient (LogP) is a standard measure of a compound's hydrophilicity.

Protocol: Shake-Flask Method for LogP Determination

-

Preparation of Phases: Prepare a mutually saturated solution of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Sample Preparation: Dissolve a known amount of the linker-drug conjugate in one of the phases.

-

Partitioning: Mix a defined volume of the sample solution with a defined volume of the other phase in a flask.

-

Equilibration: Shake the flask for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours) at a constant temperature.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw aliquots from both the n-octanol and aqueous phases. Determine the concentration of the linker-drug in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

-

Calculation: Calculate the LogP value using the following formula: LogP = log10([Concentration in Octanol] / [Concentration in Aqueous Phase])

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma from different species.

Protocol: In Vitro Plasma Stability Assessment

-

Plasma Preparation: Thaw frozen plasma (e.g., human, mouse, rat) at 37°C. Centrifuge to remove any precipitates.

-

Incubation: Incubate the ADC at a final concentration of 100 µg/mL in the plasma at 37°C.

-

Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

-

Sample Processing: Immediately process the aliquots to stop any further degradation. This can be done by freezing or by adding a quenching solution.

-

Quantification of Intact ADC:

-

Method: Use an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of the antibody-conjugated drug.

-

Procedure:

-

Coat a 96-well plate with an antigen specific to the ADC's antibody.

-

Block the plate to prevent non-specific binding.

-

Add the plasma samples and a standard curve of the ADC.

-

Wash the plate and add a secondary antibody that recognizes the payload or a part of the linker, conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate and measure the resulting signal.

-

-

-

Quantification of Released Payload:

-

Method: Use liquid chromatography-mass spectrometry (LC-MS) to quantify the free payload.

-

Procedure:

-

Extract the free payload from the plasma samples using protein precipitation (e.g., with acetonitrile) or solid-phase extraction.

-

Analyze the extracted samples by LC-MS, using a standard curve of the payload for quantification.

-

-

-

Data Analysis: Calculate the percentage of intact ADC remaining or the percentage of payload released at each time point. Determine the half-life (t½) of the ADC in plasma.

Beta-Glucuronidase Cleavage Assay

This assay confirms that the linker is susceptible to cleavage by β-glucuronidase.

Protocol: In Vitro Enzymatic Cleavage Assay

-

Reaction Buffer: Prepare a suitable reaction buffer, typically at a pH optimal for β-glucuronidase activity (e.g., 50 mM sodium acetate, pH 5.0).

-

Reaction Mixture: Prepare a reaction mixture containing the ADC or linker-drug conjugate at a defined concentration in the reaction buffer.

-

Enzyme Addition: Initiate the reaction by adding a known amount of β-glucuronidase (e.g., from E. coli or bovine liver). Include a control reaction without the enzyme.

-

Incubation: Incubate the reaction mixtures at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Quenching: Stop the reaction in the collected aliquots, for example, by adding a strong acid or by rapid freezing.

-

Analysis: Analyze the samples by HPLC to quantify the disappearance of the intact ADC/linker-drug and the appearance of the released payload.

-

Data Analysis: Plot the concentration of the released payload over time to determine the rate of cleavage.

Quantification of ADC Aggregation

Size-exclusion chromatography (SEC) is a common method to quantify aggregates in ADC preparations.

Protocol: SEC for ADC Aggregation Analysis

-

Mobile Phase: Prepare an appropriate aqueous mobile phase, such as phosphate-buffered saline (PBS), pH 7.4.

-

Column: Use a size-exclusion chromatography column suitable for separating monoclonal antibodies and their aggregates.

-

Sample Preparation: Dilute the ADC sample to an appropriate concentration in the mobile phase.

-

Chromatography: Inject the sample onto the SEC column and run the analysis under isocratic conditions.

-

Detection: Monitor the elution profile using a UV detector at 280 nm.

-

Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates. Calculate the percentage of each species to determine the extent of aggregation.

Visualizing Key Processes

Graphviz diagrams are provided to illustrate the critical pathways and workflows discussed in this guide.

Signaling Pathway: ADC Internalization and Lysosomal Cleavage

References

- 1. mdpi.com [mdpi.com]

- 2. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]

- 4. mdpi.com [mdpi.com]

- 5. Linker technology for ADC generation - ProteoGenix [proteogenix.science]

- 6. Development and properties of beta-glucuronide linkers for monoclonal antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. covachem.com [covachem.com]

Preclinical Evaluation of the MC-β-glucuronide-MMAE-2 Linker-Payload System: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of the maleimidocaproyl-beta-glucuronide-monomethyl auristatin E (MC-β-glucuronide-MMAE-2) linker-payload system for antibody-drug conjugates (ADCs). This system is designed for targeted delivery of the potent cytotoxic agent MMAE to tumor tissues, leveraging the enzymatic activity of β-glucuronidase, which is often overexpressed in the tumor microenvironment.

Core Concept and Mechanism of Action

The MC-β-glucuronide-MMAE-2 system is a pivotal component in the design of next-generation ADCs. It comprises three key parts:

-

Maleimidocaproyl (MC) spacer: This component provides a stable linkage point to the antibody, typically through conjugation to cysteine residues.

-

β-glucuronide linker: This is an enzymatically cleavable linker that is designed to be highly stable in systemic circulation.[1] It is specifically cleaved by the lysosomal enzyme β-glucuronidase, which is present at high concentrations within tumor cells.[1][2]

-

Monomethyl Auristatin E (MMAE): A potent antimitotic agent, MMAE inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[3]

The targeted delivery and selective release mechanism allows for a high therapeutic index, minimizing off-target toxicity while maximizing anti-tumor efficacy.[2] The released MMAE is also cell-permeable, enabling a "bystander effect" where it can kill adjacent, antigen-negative tumor cells.[2]

Figure 1: Mechanism of Action of an ADC with the MC-β-glucuronide-MMAE-2 linker-payload.

Preclinical Efficacy Data

The MC-β-glucuronide-MMAE-2 linker-payload has been evaluated in various ADC formats targeting different tumor antigens. The following tables summarize representative in vivo efficacy data from preclinical studies.

Table 1: Efficacy of cAC10-MC-β-glucuronide-MMAE-2 in a Karpas 299 Lymphoma Xenograft Model[1]

| Dosage (mg/kg) | Treatment Schedule | Outcome |

| 0.5 | Single Dose | Cures in all animals |

| >0.5 | Single Dose | Cures in all animals |

| 100 | Single Dose | Well-tolerated |

Table 2: Efficacy of c1F6-MC-β-glucuronide-MMAF in a Renal Cell Carcinoma Xenograft Model[1]

| Dosage (mg/kg) | Treatment Schedule | Outcome |

| 0.75 | Not Specified | Efficacious |

| 25 | Not Specified | Well-tolerated |

Note: This study used MMAF, a related auristatin derivative.

Table 3: Efficacy of ANT-043 (Anti-HER2 scFv-FDC) in HER2+ Xenograft Models[6][7]

| Tumor Model | Dosage (mg/kg) | Treatment Schedule | Outcome |

| NCI-N87 | 0.6 | Weekly x 4 | Tumor cure |

| NCI-N87 (Large) | 2 | Weekly x 4 | Complete cures |

| JIMT-1 (Large) | 1 | Weekly x 4 | As effective as higher doses of other ADCs |

| JIMT-1 (Large) | Not Specified | Single Dose | Complete cures |

Pharmacokinetics and Stability

Preclinical studies have demonstrated the stability of the β-glucuronide linker system. For example, the β-glucuronide MMAF drug-linker 9b was shown to be highly stable in rat plasma with an extrapolated half-life of 81 days. Similarly, LCB84, a TROP2-directed ADC utilizing this system, exhibited a stable preclinical pharmacokinetic profile with minimal payload loss over time.[2]

Table 4: Payload (MMAE) Distribution of ANT-043 FDC (2 mg/kg single dose)[6]

| Tissue | Observation |

| Tumor | Clear accumulative uptake over 24 hours |

| Plasma | Transient clearance |

| Liver | Expected clearance organ, transient clearance |

| Kidney | Expected clearance organ, transient clearance |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. Below are representative protocols for key experiments.

In Vitro Cytotoxicity Assay

-

Cell Culture: Tumor cell lines (e.g., NCI-N87, JIMT-1 for HER2-positive cancers; Karpas 299 for CD30-positive lymphoma) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Assay Setup: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

ADC Treatment: The ADC is serially diluted in culture medium and added to the cells. A non-targeting ADC or vehicle is used as a control.

-

Incubation: Cells are incubated with the ADC for 72-96 hours.

-

Viability Assessment: Cell viability is measured using a commercial assay such as CellTiter-Glo® (Promega) or by staining with resazurin. Luminescence or fluorescence is read on a plate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve using software like GraphPad Prism.

In Vivo Xenograft Tumor Model Efficacy Study

-

Animal Models: Female athymic nude or SCID mice (6-8 weeks old) are used. All procedures are conducted in accordance with institutional animal care and use committee guidelines.

-

Tumor Implantation: 1-5 x 10^6 tumor cells (e.g., NCI-N87) in 100-200 µL of PBS or Matrigel are injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a mean volume of 100-200 mm³. Mice are then randomized into treatment and control groups (n=5-10 mice per group).

-

Treatment Administration: The ADC, vehicle control, or a non-targeting control ADC is administered intravenously (IV) via the tail vein. Dosing can be a single administration or multiple doses (e.g., weekly).

-

Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if mice show signs of excessive toxicity (e.g., >20% body weight loss).

-

Data Analysis: Tumor growth inhibition (TGI) is calculated and statistical analysis (e.g., ANOVA) is performed to compare treatment groups.

Figure 2: Experimental workflow for a preclinical in vivo xenograft efficacy study.

Conclusion

The MC-β-glucuronide-MMAE-2 linker-payload system represents a robust and effective platform for the development of antibody-drug conjugates. Its high plasma stability and tumor-selective payload release mechanism contribute to a favorable therapeutic window in preclinical models. The potent anti-tumor activity, including a bystander effect, has been demonstrated across various cancer models, supporting the clinical translation of ADCs utilizing this advanced technology.

References

The Precision Scalpel: A Technical Guide to Enzymatic Linker Cleavage in the Tumor Microenvironment

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Exploiting the Enemy's Toolkit for Targeted Therapy

The central challenge in oncology is to develop therapeutics that exhibit profound lethality against malignant cells while preserving the integrity of healthy tissues. Targeted drug delivery systems, particularly Antibody-Drug Conjugates (ADCs) and enzyme-activated prodrugs, represent a paradigm shift in cancer treatment. These sophisticated constructs are designed to remain inert in systemic circulation and unleash their potent cytotoxic payloads only upon encountering specific triggers within the tumor microenvironment (TME).

A highly successful strategy involves the use of enzymatically cleavable linkers. These molecular bridges connect the drug to its carrier and are engineered to be substrates for enzymes that are overexpressed or uniquely active in the TME.[1] The aberrant biochemistry of tumors—characterized by leaky vasculature, hypoxia, acidosis, and high concentrations of specific proteases—creates a unique landscape ripe for therapeutic exploitation.[2] This guide provides an in-depth technical overview of the core enzymes, linker chemistries, regulatory signaling pathways, and experimental methodologies that underpin this precision-guided therapeutic approach.

Key Enzymes of the Tumor Microenvironment for Linker Cleavage

The selection of an appropriate enzyme-linker pair is foundational to the design of an effective targeted therapy. Several classes of enzymes are overexpressed in various cancers and serve as robust triggers for payload release.

Cathepsins: The Lysosomal Workhorses

Cathepsins, particularly the cysteine protease Cathepsin B, are primarily located in lysosomes.[3] In many tumor types, their expression is significantly upregulated, and they can exert hydrolytic activity both intracellularly after ADC internalization and extracellularly in the TME.[3][4] This makes Cathepsin B a prime target for linker design.

Matrix Metalloproteinases (MMPs): The Remodelers

MMPs are a family of zinc-dependent endopeptidases crucial for degrading the extracellular matrix (ECM), a process essential for tumor invasion and metastasis.[5][6] MMP-2 and MMP-9, in particular, are often found at elevated levels in the TME of various cancers, including pancreatic, breast, and lung cancer, making them attractive targets for extracellular payload release.[6][7][8]

Legumain: The Asparaginyl Endopeptidase

Legumain is a lysosomal cysteine protease with a highly specific activity, cleaving peptide bonds C-terminal to asparagine residues.[9][10] Its expression is significantly increased in a wide range of solid tumors and is associated with a more invasive and metastatic phenotype.[9][11] This high tumor-specificity and restricted substrate preference make it an excellent candidate for prodrug activation.

β-Glucuronidase: The Necrotic Niche Specialist

β-Glucuronidase is an enzyme that becomes highly concentrated in the necrotic and acidic regions of solid tumors.[6][12] This localization provides a distinct opportunity to target drugs to a specific tumor compartment, often housing quiescent or therapy-resistant cells. Glucuronide prodrugs are designed to be stable systemically but are efficiently cleaved by this enzyme to release potent cytotoxins directly within the tumor mass.[12][13]

Fibroblast Activation Protein (FAP): The Stromal Target

Fibroblast Activation Protein (FAP) is a serine protease expressed on the surface of cancer-associated fibroblasts (CAFs), which are a major component of the stroma in the majority of epithelial cancers.[14][15] Its expression in healthy adult tissues is virtually absent, making it a highly specific target for delivering therapies to the tumor stroma, which can then act on adjacent cancer cells.[15][16]

Design and Chemistry of Enzyme-Cleavable Linkers

The linker's design is as critical as the choice of enzyme. It must ensure stability in circulation to prevent premature drug release while being a highly efficient substrate for its target enzyme at the tumor site.

-

Peptide-Based Linkers: These are the most common type of enzyme-cleavable linkers.

-

Valine-Citrulline (Val-Cit): This dipeptide is the gold standard for Cathepsin B-cleavable linkers and is used in the approved ADC, Adcetris®.[1][17] Upon cleavage of the amide bond between citrulline and a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC), the spacer rapidly decomposes to release the unmodified payload.[17]

-

Valine-Alanine (Val-Ala): An alternative to Val-Cit, the Val-Ala linker has been shown to have similar cleavage efficiency by Cathepsin B but can reduce aggregation issues in ADCs with high drug-to-antibody ratios (DAR) due to its lower hydrophobicity.[13][18][19]

-

MMP-Cleavable Peptides: Sequences like GPLGVRG and PLGLAG are designed to be specific substrates for MMP-2 and MMP-9.[11][20][21] These are often used in nanoparticle systems to trigger the removal of a shielding layer (like PEG) or in ADCs for extracellular drug release.[21]

-

-

Glucuronide Linkers: These linkers use a β-glucuronic acid moiety to cap the drug. The glycosidic bond is cleaved by β-glucuronidase, initiating a self-immolative cascade that liberates the active drug.[7][12] This strategy has proven effective for delivering payloads like MMAE and SN-38.[7]

-

FAP-Cleavable Linkers: A Glycine-Proline (Gly-Pro) dipeptide sequence can be selectively cleaved by FAP, enabling drug release specifically within the tumor stroma.[22]

Quantitative Data Summary

The targeted approach relies on significant differences in enzyme concentration and linker cleavage efficiency between tumor and healthy tissues. The following tables summarize key quantitative data from the literature.

Table 1: Enzyme Expression and Activity Levels (Tumor vs. Normal)

| Enzyme | Cancer Type | Measurement | Tumor Level | Normal/Control Level | Fold Increase | Reference(s) |

| Cathepsin B | Colorectal Cancer | mRNA & Protein | Increased | Baseline | Significant | [3][23] |

| β-Glucuronidase | Prostatic Carcinoma | Enzyme Activity | High | Low (Hyperplasia) | 3.6x | |

| β-Glucuronidase | Colorectal Carcinoma (Highly Invasive) | Secreted Activity | 2.46 - 3.37 µg/10⁶ cells·h | 1.29 - 1.96 µg/10⁶ cells·h (Poorly Invasive) | ~1.9x | [6] |

| MMP-9 | Non-Small Cell Lung Cancer (NSCLC) | Plasma Concentration | 71.0 ± 60.2 ng/mL | Significantly Lower | - | [8] |

| FAP | Colorectal Cancer (CRC) | Positive Staining | 79% of cases | 0% (Normal Mucosa) | - | [16][24] |

| FAP | Various (Breast, Pancreas, Lung) | Protein Expression | Elevated | Scarcely Expressed | - | [15] |

Table 2: Kinetic Parameters for Linker Cleavage

| Enzyme | Linker Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference(s) |

| Cathepsin B | Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ | [12] |

| Cathepsin B | Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ | [12] |

| Cathepsin B | Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ | [12] |

| MMP-2 | GPLGVRG | - | - | Binding Energy: -7.1 kcal/mol | [20][21] |

Note: "-" indicates data not available in a comparable format.

Table 3: Comparative Cytotoxicity (IC₅₀ Values)

| Drug/ADC | Linker | Cell Line | IC₅₀ (nM) | Notes | Reference(s) |

| MMAE (Free Drug) | N/A | BxPC-3 (Pancreatic) | 0.97 | Baseline payload potency | [2] |

| MMAE (Free Drug) | N/A | Capan-1 (Pancreatic) | 1.10 | Baseline payload potency | [2] |

| vc-MMAE (Linker-Drug) | Val-Cit | HEK293 | 482.86 | Free linker-drug construct | |

| vc-MMAE (Linker-Drug) | Val-Cit | SKBR3 (Breast) | 410.54 | Free linker-drug construct | |

| Anti-HER2 ADC | Val-Cit-MMAE | SK-BR-3 (HER2+) | Potent | Similar efficacy to Val-Ala version | [19] |

| Anti-HER2 ADC | Val-Ala-MMAE | SK-BR-3 (HER2+) | Potent | Similar efficacy to Val-Cit version | [19] |

| PEG-ADC (Cleavable) | Enzymatic | SKBR3, SKOV3 (HER2+) | Significantly Lower | Compared to non-cleavable version | [25] |

| PEG-ADC (Non-cleavable) | Non-cleavable | SKBR3, SKOV3 (HER2+) | Higher | Compared to cleavable version | [25] |

Signaling Pathways Regulating Enzyme Expression

The overexpression of key proteases in the TME is not a random event but is driven by specific oncogenic signaling pathways, often in response to the tumor's unique metabolic and inflammatory state.

Hypoxia and HIF-1α

Tumor hypoxia is a potent driver of protease expression. The master regulator, Hypoxia-Inducible Factor-1α (HIF-1α), directly activates the transcription of genes encoding MMPs (including MMP-2 and MMP-9) and Cathepsins, facilitating ECM remodeling and invasion.[8][11][26]

TGF-β and NF-κB Signaling in CAFs and Cancer Cells

The cytokine Transforming Growth Factor-beta (TGF-β) is a pivotal regulator in the TME, particularly in activating CAFs.[18] TGF-β signaling, through both canonical (Smad) and non-canonical (e.g., p38 MAPK) pathways, induces the expression of MMPs.[27][28] Similarly, the pro-inflammatory NF-κB pathway, often constitutively active in cancer cells, directly drives the transcription of MMP-9, linking chronic inflammation to invasion.[20][29]

Detailed Experimental Protocols

Robust preclinical evaluation requires standardized and reproducible assays. This section provides detailed methodologies for key experiments used to characterize enzyme-cleavable systems.

General Experimental Workflow for ADC Evaluation

The development and validation of an ADC with an enzymatically cleavable linker involves a multi-step process, from initial cleavage assays to cellular cytotoxicity and in vivo stability assessment.

Protocol: Gelatin Zymography for MMP Activity

This protocol is used to detect the activity of MMP-2 and MMP-9 in conditioned media from cell cultures or in tissue lysates.[13][23]

-

Sample Preparation:

-

Culture cells to 70-80% confluency, then switch to serum-free media for 24-48 hours.

-

Collect the conditioned media and centrifuge to remove cell debris.

-

For tissue, homogenize ~50 mg of tissue in 0.5 mL of cold lysis buffer (e.g., containing NP-40 or Triton X-100).[13] Centrifuge and collect the supernatant.

-

Determine the protein concentration of all samples.

-

-

Gel Electrophoresis:

-

Prepare a 7.5% or 10% SDS-PAGE gel containing 0.1% (1 mg/mL) gelatin.

-

Mix 15-20 µg of protein from each sample with non-reducing sample buffer (do NOT boil the samples).

-

Load samples and run the gel at ~150V at 4°C until the dye front reaches the bottom.

-

-

Enzyme Renaturation and Development:

-

Wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 50 mM Tris-HCl, 2.5% Triton X-100, pH 7.5) with gentle agitation to remove SDS.

-

Incubate the gel in a development buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5) at 37°C for 16-24 hours.

-

-

Staining and Visualization:

-

Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of 40% methanol (B129727) and 10% acetic acid for 1 hour.

-